molecular formula C25H42O4 B13425996 Methyl Isochenodeoxycholic Acid Ester

Methyl Isochenodeoxycholic Acid Ester

Cat. No.: B13425996
M. Wt: 406.6 g/mol
InChI Key: GRQROVWZGGDYSW-AMRVJQGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl Isochenodeoxycholic Acid Ester is a chemical derivative of Chenodeoxycholic Acid (CDCA), a primary bile acid naturally produced in the human liver from cholesterol . As a key signaling molecule, CDCA and its derivatives are of significant research interest for their role as potent agonists of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that regulates bile acid, cholesterol, and lipid metabolism . Investigating this esterified form can provide insights into the structure-activity relationships of bile acid analogs and their mechanisms in modulating metabolic pathways. CDCA itself has been documented to stimulate chloride secretion in epithelial cells via a cAMP-dependent pathway, implicating it in fluid homeostasis and secretory diarrhea under pathological conditions such as bile acid malabsorption . This product is intended for laboratory research purposes only, enabling studies in areas including but not limited to biochemistry, molecular biology, metabolic disease, and the development of novel therapeutic targets. It is strictly for in vitro use and is not approved for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this product with appropriate safety precautions in accordance with their institution's guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,23+,24+,25-/m1/s1

InChI Key

GRQROVWZGGDYSW-AMRVJQGXSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis Approaches for Methyl Esterification of Bile Acids

The conversion of the carboxylic acid moiety of bile acids into a methyl ester is a common and critical step in their chemical manipulation. This transformation, known as esterification, protects the acidic group, enhances solubility in organic solvents, and prepares the molecule for further reactions or specific types of analysis. Various methods, from classical acid-catalyzed reactions to more contemporary and milder techniques, have been developed for this purpose.

Historically, the esterification of bile acids has been achieved using simple alcohols, like methanol (B129727), in the presence of strong mineral acid catalysts. These reactions, often referred to as Fischer esterification, are effective but can present challenges.

Concentrated mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are traditionally used to catalyze the reaction between the bile acid and an excess of methanol, which also serves as the solvent. The use of strong acids, however, can lead to the formation of undesirable byproducts, particularly with polyhydroxy steroids like bile acids.

To mitigate these issues, milder solid acid catalysts have been introduced. An improved method utilizes catalytic amounts of p-toluenesulfonic acid in a methanol solution. This approach offers several advantages, including the prevention of byproduct formation, the isolation of a high-purity solid product, and the use of a relatively safer reagent compared to strong mineral acids or hazardous reagents like diazomethane.

Another classical approach involves preparing methanolic hydrogen chloride by adding acetyl chloride to methanol. This reagent can achieve near-instantaneous methylation of C24 bile acids at 50°C.

Table 1: Comparison of Classical Catalytic Systems for Bile Acid Methyl Esterification

Catalyst System Typical Conditions Advantages Disadvantages
Concentrated H₂SO₄ or HCl in Methanol Refluxing in excess methanol High conversion Formation of byproducts, harsh conditions
p-Toluenesulfonic Acid in Methanol Catalytic amount of p-TSA in methanol Mild conditions, high purity product, safer May require longer reaction times than strong acids

| Acetyl Chloride in Methanol | 1:20 (v/v) acetyl chloride:methanol, 50°C | Rapid reaction | Reagent preparation required |

Modern organic synthesis has introduced a variety of milder and more specific methods for the esterification of carboxylic acids, which are applicable to sensitive substrates like bile acids.

Diazomethane has been a well-known reagent for preparing methyl esters. It reacts rapidly and cleanly with carboxylic acids at room temperature to produce the corresponding methyl ester with nitrogen gas as the only byproduct. However, diazomethane is highly toxic, explosive, and potentially carcinogenic, which restricts its use. Trimethylsilyldiazomethane (TMS-diazomethane) offers a safer, commercially available alternative that reacts quickly with carboxylic acids to yield methyl esters.

The Steglich esterification is a mild method that uses a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP). This method is advantageous for acid-sensitive substrates and is generally conducted at room temperature in aprotic solvents like dichloromethane.

The Mitsunobu reaction provides another route to esters from alcohols, but its principles can be adapted for the esterification of carboxylic acids. In the context of bile acids, it has been used to form ester linkages at the C-24 carboxy group under mild conditions, employing reagents like diethylazodicarboxylate (DEAD) and triphenylphosphine.

Microwave-assisted synthesis has also emerged as a contemporary technique. Using a catalytic amount of methanesulfonic acid or p-toluenesulfonic acid in methanol within a domestic microwave oven provides an efficient and convenient procedure for the esterification of bile acids. This method significantly reduces reaction times.

One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. For the preparation of bile acid methyl esters for analytical purposes, a one-pot extraction and derivatization method can be employed.

For instance, in the context of analyzing bile acids from liver tissue, a one-pot method using a methanol/acetonitrile (MeOH/ACN) mixture has been shown to be highly effective for extraction. Following extraction, derivatization to the methyl ester can proceed in the same workflow, streamlining the sample preparation process for analysis.

Derivatization Techniques for Analytical Research

The analysis of bile acids by chromatographic methods, particularly gas chromatography (GC), necessitates derivatization to increase their volatility and thermal stability. The polar carboxyl and hydroxyl groups present in the bile acid structure make them unsuitable for direct GC analysis. Esterification of the carboxylic acid to a methyl ester is a primary step in this process.

For GC-based analysis, a two-step derivatization is common: methylation of the carboxyl group, followed by silylation of the hydroxyl groups. This dual derivatization ensures the molecule is sufficiently volatile for GC analysis. The initial methylation step produces the Bile Acid Methyl Ester (BAME).

This process is not limited to GC. For High-Performance Liquid Chromatography (HPLC), derivatization to methyl esters can also be advantageous. It allows for analysis using normal-phase chromatography on columns like silica gel, with solvent systems such as hexane and ethyl acetate (B1210297), and detection via refractive index detectors. This approach avoids the complexities of derivatizing the hydroxyl groups, as only the esterification of the carboxyl group is required.

The efficiency and completeness of the derivatization reaction are critical for accurate quantitative analysis. Optimization of reaction conditions is therefore essential.

For GC-MS analysis, a common protocol involves:

Methylation : The bile acid sample is treated with a mixture of methanol and benzene, followed by the addition of TMS-diazomethane in a hexane solution. The solvent is then evaporated under a nitrogen stream.

Silylation : The resulting methyl ester is then treated with a silylating agent to derivatize the hydroxyl groups. A common reagent mixture is N-trimethylsilylimidazole (TMSI), pyridine, and trimethylchlorosilane (TMCS). The reaction is typically heated at 60°C for about 10 minutes to ensure completion.

Alternative silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N(trimethylsilyl)trifluoroacetamide (MSTFA), often mixed with a catalyst like TMCS. For example, a mixture of BSTFA with 1% TMCS can be used at 60°C for 30 minutes.

Microwave-assisted derivatization (MAD) can significantly accelerate the process. For silylation, optimized conditions using microwave radiation might be 210 W for 3 minutes, which is substantially faster than conventional heating methods that can take over an hour.

The choice of solvent is also crucial. For methylation, methanol is the reactant and often the solvent. For silylation, pyridine is a common solvent as it also acts as an acid scavenger. The polarity of the reaction medium can impact the efficiency of the derivatization and extraction of the final products.

Table 2: Optimized Conditions for a Two-Step Derivatization for GC-MS Analysis

Step Reagents Solvents Temperature Time
Methylation TMS-diazomethane Methanol, Benzene, Hexane Room Temperature Not specified (typically rapid)

| Silylation | N-trimethylsilylimidazole (TMSI), Trimethylchlorosilane (TMCS) | Pyridine | 60°C | 10 minutes |

Selective Chemical Modifications for Structural Probes

Selective chemical modifications of methyl isochenodeoxycholic acid ester are employed to create structural probes. These probes are valuable tools for studying structure-activity relationships, receptor binding, and metabolic stability. By altering specific functional groups on the steroid nucleus or the side chain, researchers can investigate the role of each part of the molecule in its biological function.

The selective oxidation of hydroxyl groups to ketones is a fundamental chemical modification in bile acid chemistry. For this compound, the 3α-hydroxyl group can be selectively oxidized to generate the corresponding 3-keto derivative, methyl 7α-hydroxy-3-oxo-5β-cholan-24-oate. This transformation is significant as 3-keto bile acids are known intermediates in the bacterial metabolism of bile acids in the intestine researchgate.net.

A highly efficient method for this selective oxidation involves the use of silver carbonate-Celite in a non-polar solvent like refluxing toluene researchgate.net. This reagent demonstrates remarkable selectivity for the 3-hydroxyl group over other hydroxyl groups (e.g., at C7 or C12) in the bile acid structure. The reaction is typically clean, and the product can be isolated in high yield by simple filtration and concentration of the reaction mixture researchgate.net. Other oxidizing agents, such as pyridinium chlorochromate (PCC), have also been utilized for this purpose google.combucknell.edu. The formation of these 3-keto derivatives provides a key intermediate for further stereochemical modifications bucknell.edu.

ReagentSolventReaction ConditionsTypical YieldReference
Silver Carbonate-CeliteTolueneReflux>90% researchgate.net
Pyridinium Chlorochromate (PCC)DichloromethaneRoom TemperatureVariable google.combucknell.edu
Oppenauer OxidationAcetone/BenzeneRefluxModerate researchgate.net

Epimerization involves altering the stereochemistry at a single chiral center. In the context of this compound, this often refers to the inversion of the 3α-hydroxyl group to a 3β-hydroxyl group. This is typically achieved through an oxidation-reduction sequence. First, the 3α-hydroxyl group is oxidized to a 3-keto group as described previously researchgate.net. Subsequent reduction of this ketone can then yield either the original 3α-epimer or the 3β-epimer, depending on the reducing agent and reaction conditions chosen nih.gov.

Stereoselective reductions are crucial for controlling the stereochemical outcome of this process. The reduction of the 3-keto intermediate can be performed with various hydride reagents. For example, reduction with sodium borohydride often leads to a mixture of epimers, while sterically hindered reducing agents like K-Selectride® can provide higher selectivity for one stereoisomer over the other google.com. The development of stereoselective reduction methods is essential for the synthesis of specific bile acid isomers, such as allo-bile acids, which differ in their stereochemistry and exhibit distinct biological activities bucknell.edu. Catalytic hydrogenation is another important reduction method, where the choice of catalyst and additives, such as biomass-derived ionic liquids, can significantly influence the stereoselectivity of the reduction of double bonds within the steroid nucleus acs.org.

ReactionReagent/MethodProduct StereochemistryApplication
Oxidation Silver Carbonate-Celite3-KetoIntermediate for epimerization researchgate.net
Reduction Sodium Borohydride (NaBH₄)Mixture of 3α and 3β-hydroxyNon-selective reduction
Reduction K-Selectride®Stereoselective (often to the less hindered face)Synthesis of specific epimers google.com
Reduction Copper HydrideStereoselective reduction of an enoneSynthesis of allo-bile acids bucknell.edu
Hydrogenation Pd/C with ionic liquid additivesStereoselective reduction of C=C bondsSynthesis of 5β-steroids acs.org

Biological Relevance and Mechanistic Investigations

Research on Bile Acid Metabolism and Transport Systems

The metabolism of bile acids is a complex process involving synthesis in the liver from cholesterol, conjugation with amino acids (glycine or taurine), secretion into bile, and subsequent enterohepatic circulation between the intestine and the liver. nih.govnih.gov This recycling is highly efficient, with a complex system of transport proteins responsible for moving bile acids across cell membranes in the liver and intestine. nih.gov

Key transporters include the apical sodium-dependent bile salt transporter (ASBT) in the terminal ileum for reabsorption from the intestine and the Na+-taurocholate cotransporting polypeptide (NTCP) for uptake into liver cells from the portal circulation. nih.gov The modification of the carboxylic acid group through methylation can affect the interaction of these molecules with transport systems. For instance, studies on peptidyl derivatives of bile acid methyl esters showed that these hybrid molecules interact with transport mechanisms in the liver and intestine. nih.gov The methylation of the promoiety was observed to be important for active delivery via enterohepatic circulation. nih.gov

Exploration of Enzymatic Inhibition Profiles by Bile Acid Methyl Esters

Bile acids and their derivatives can modulate the activity of various enzymes. commonorganicchemistry.com The esterification to form methyl esters creates a distinct chemical entity that can interact differently with enzyme active sites compared to the parent bile acid.

Human aldo-keto reductase (AKR) isoforms are involved in the metabolism of a wide range of compounds, including steroids, and are implicated in processes like chemotherapy resistance in cancer. metabolon.com Research has explored the potential of bile acid methyl esters as inhibitors of these enzymes, particularly AKR1C2, which is a target for cancer treatment. metabolon.com

A study investigating a series of eleven bile acid methyl esters found that several of them acted as inhibitors of AKR1C2. metabolon.com Molecular docking and in vitro experimental assays were used to identify and characterize these inhibitory activities. The findings suggest that the steroidal structure of bile acids, when modified into a methyl ester form, can effectively occupy the active site of certain AKR isoforms.

Table 1: Inhibitory Activity of Selected Bile Acid Methyl Esters on AKR1C Isoforms
CompoundTarget IsoformReported Activity
Bile Acid Methyl Ester (Top-ranking compound)AKR1C2IC50 of ~3.6 µM
6 out of 11 tested Bile Acid Methyl EstersAKR1C2>50% inhibition of activity
2 out of 11 tested Bile Acid Methyl EstersAKR1C3Identified as strong inhibitors

Preclinical Research on Potential Biological Activities

The unique structure of bile acids makes them attractive starting molecules for the development of new therapeutic agents. nih.govscbt.com Their flat, rigid steroidal backbone can be used as a scaffold to which other pharmacologically active molecules can be attached, creating hybrid molecules with novel or enhanced activities. simsonpharma.comwikipedia.org

Researchers have synthesized and evaluated hybrid molecules that conjugate bile acids or their methyl esters with known anticancer agents. nih.govscbt.com The rationale is that the bile acid moiety can improve the pharmacological profile of the anticancer drug, for example, by enhancing its stability or targeting it to specific cells. researchgate.net

One notable example is a hybrid of ursodeoxycholic acid methyl ester and dihydroartemisinin (B1670584) (DHA), an antimalarial drug with known anticancer properties. researchgate.net This hybrid, UDCMe-Z-DHA, was found to be significantly more potent against hepatocellular carcinoma (HepG2) cells than DHA alone, with an IC₅₀ of 1 µM. researchgate.net The increased potency was attributed, in part, to the greater stability of the hybrid molecule. Mechanistic studies showed that the compound induced cell cycle arrest, reactive oxygen species (ROS) production, and apoptosis in the cancer cells. researchgate.net

Table 2: Preclinical Anticancer Activity of a Bile Acid Methyl Ester Hybrid
Hybrid MoleculeParent MoleculesCancer Cell LineReported Potency (IC50)Observed Mechanisms
UDCMe-Z-DHAUrsodeoxycholic acid methyl ester & Dihydroartemisinin (DHA)HepG2 (Hepatocellular Carcinoma)1 µMG0/G1 cell cycle arrest, ROS induction, apoptosis

Role in Interorgan Metabolic Signaling Research

Bile acids function as systemic signaling molecules that mediate communication between different organs, primarily the liver, intestine, brown adipose tissue, and muscle, to maintain metabolic homeostasis. nih.gov This inter-organ crosstalk is crucial for regulating lipid, glucose, and energy metabolism.

The signaling actions of bile acids are largely mediated by the activation of specific receptors, such as the nuclear receptor Farnesoid X Receptor (FXR) and the G protein-coupled receptor TGR5. For example, after a meal, bile acids released into the intestine activate FXR, which induces the expression of fibroblast growth factor 19 (FGF19). google.com FGF19 then travels to the liver, where it signals to suppress bile acid synthesis. google.com This feedback loop is a prime example of inter-organ communication. While direct research on the specific signaling roles of bile acid methyl esters is less common, their altered chemical nature could potentially modulate their affinity for these receptors or their transport between organs, thereby influencing these critical metabolic signaling pathways.

Metabolic Pathways and Biotransformation Studies

Investigation of Endogenous Bile Acid Synthesis Pathways

The synthesis of primary bile acids, the precursors to isochenodeoxycholic acid, occurs in the liver from cholesterol. wikipedia.org This multi-step enzymatic process involves two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.govyoutube.com

The classic pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. youtube.com This pathway primarily produces chenodeoxycholic acid (CDCA) and cholic acid. wikipedia.org The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1) and can also contribute to the bile acid pool. nih.gov

Isochenodeoxycholic acid is not a primary bile acid synthesized directly in the liver. Instead, it is a secondary bile acid formed through the metabolic action of the gut microbiota on primary bile acids. ontosight.ai Specifically, the epimerization of the 3α-hydroxyl group of chenodeoxycholic acid to a 3β-hydroxyl group results in the formation of isochenodeoxycholic acid. ontosight.ai Another significant pathway involves the epimerization of the 7α-hydroxyl group of CDCA to a 7β-hydroxyl group, which forms ursodeoxycholic acid (UDCA), another stereoisomer. nih.gov This epimerization is a reversible process involving a stable oxo-bile acid intermediate. nih.gov

Table 1: Key Enzymes in Primary Bile Acid Synthesis

Enzyme Pathway Function
Cholesterol 7α-hydroxylase (CYP7A1) Classic (Neutral) Pathway Rate-limiting enzyme in the primary synthesis of bile acids from cholesterol. youtube.com
Sterol 27-hydroxylase (CYP27A1) Alternative (Acidic) Pathway Initiates an alternative pathway for bile acid synthesis. nih.gov
3β-hydroxysteroid dehydrogenase Both Pathways Involved in the modification of the steroid nucleus. nih.gov
Sterol 12α-hydroxylase (CYP8B1) Classic (Neutral) Pathway Directs the synthesis towards cholic acid. nih.gov

Microbial Transformations and Esterification of Bile Acids in Gut Environments

The gut microbiota plays a pivotal role in the transformation of primary bile acids into a diverse array of secondary bile acids, including isochenodeoxycholic acid. nih.gov These microbial activities significantly expand the chemical diversity of the bile acid pool.

Formation of Microbially Conjugated Bile Acids (MCBAs)

Recent research has unveiled the capacity of gut bacteria to re-conjugate deconjugated bile acids with various amino acids, forming what are known as microbially conjugated bile acids (MCBAs). nih.gov While host conjugation in the liver is limited to glycine (B1666218) and taurine (B1682933), gut microbes can utilize a broader range of amino acids. nih.gov Furthermore, bacteria can generate bile acid fatty acid esters by linking long-chain fatty acids (C16 and C18) and short-chain fatty acids like acetate (B1210297) to the hydroxyl groups of bile acids, such as isodeoxycholic acid and isolithocholic acid. nih.gov It has been reported that 10-30% of total fecal bile acids in humans are esterified. nih.gov

Role of Specific Gut Bacteria in Bile Acid Esterification

Several genera of gut bacteria have been identified as key players in the esterification of bile acids. Notably, species belonging to Lactobacillus, Eubacterium, and Bacteroides have been shown to be involved in this process. nih.govnih.gov The esterification reactions catalyzed by these bacteria are often dependent on the presence of alcohols like ethanol. nih.gov For instance, Lactobacillus species possess bile salt hydrolases (BSHs) that, in addition to deconjugating bile salts, can also participate in other modifications that influence the gut environment. ncsu.eduncsu.edu Bacteroides species are also known to carry out various bile acid modifications, including deconjugation, oxidation, and esterification. researchgate.net The genus Clostridium is particularly important for the 7α-dehydroxylation of primary bile acids to form secondary bile acids like deoxycholic acid and lithocholic acid. researchgate.netfigshare.com

Table 2: Gut Bacteria Involved in Bile Acid Metabolism

Bacterial Genus Key Metabolic Activities
Bacteroides Deconjugation, oxidation, esterification, 7α-dehydroxylation. researchgate.netnih.gov
Clostridium 7α-dehydroxylation, bile salt hydrolase activity. researchgate.netbmj.com
Eubacterium Esterification, 7β-hydroxysteroid dehydrogenase activity. nih.govresearchgate.net
Lactobacillus Bile salt hydrolase activity, esterification. ncsu.eduncsu.edu

Enzymatic Bioconversions of Bile Acids

Beyond the gut microbiota, specific enzymes can catalyze a range of bioconversions on bile acids and their esters, leading to further structural modifications.

Lipase-Catalyzed Reactions and Alcoholysis

Lipases are versatile enzymes that can catalyze both the hydrolysis and synthesis of esters. scielo.br In the context of bile acids, lipases have been shown to catalyze acetylation, esterification, and alcoholysis reactions with high regioselectivity and yield. nih.gov These reactions can produce a variety of monoacetyl, diacetyl, and ester derivatives of bile acids like deoxycholic acid, chenodeoxycholic acid, and lithocholic acid. nih.gov The enzymatic process often allows for the creation of novel compounds that are difficult to synthesize through traditional chemical methods. nih.gov Lipase-catalyzed hydrolysis can also be employed to selectively cleave ester groups from bile acid derivatives. mdpi.com

Glycosylation and Hydrolysis by Specific Enzymes (e.g., N-acetylglucosaminidase)

Bile acids can also undergo glycosylation, a process of attaching sugar moieties. A notable form of this is the formation of N-acetylglucosaminides. nih.gov These conjugates have been identified in human urine and are formed from non-amidated bile acids. nih.govresearchgate.net The formation of these glycosides is catalyzed by N-acetylglucosaminyltransferases. nih.gov These N-acetylglucosaminide conjugates are resistant to hydrolysis by α- and β-glucosidases but can be specifically cleaved by the enzyme N-acetyl-β-D-glucosaminidase, which releases N-acetylglucosamine and the parent bile acid. nih.govresearchgate.net One of the bile acids identified after enzymatic hydrolysis of these conjugates is ursodeoxycholic acid. nih.govresearchgate.net

Advanced Analytical Research Techniques for Bile Acid Methyl Esters

Chromatographic Separation Methods

Chromatography is a foundational technique for isolating individual bile acid species from complex mixtures. numberanalytics.com The choice between gas and liquid chromatography depends on the specific analytical goals, with both offering distinct advantages for the analysis of bile acid methyl esters.

Gas Chromatography (GC) is a powerful and robust tool for the analysis of volatile or semi-volatile compounds. restek.com For bile acids, which are not inherently volatile due to polar carboxyl and hydroxyl groups, a derivatization step is necessary for GC analysis. restek.comshimadzu.com This typically involves methylation of the carboxyl group to form the methyl ester, followed by trimethylsilylation (TMS) of the hydroxyl groups to increase volatility. shimadzu.com

Capillary columns, such as those with a cyano or CP-Sil-5 CB stationary phase, are frequently used to achieve separation of different bile acid methyl ester isomers. nih.govnih.gov The retention times are influenced by factors like the number and stereochemistry of hydroxyl groups. nih.gov For instance, studies on acetate-methyl esters of bile acids have shown that epimeric hydroxyl groups significantly impact the retention index, which can be a powerful tool for characterization. nih.govnih.gov While acetate (B1210297) derivatives may have longer retention times compared to TMS derivatives, they can be highly useful for resolving complex mixtures of bile acids that are otherwise difficult to separate. nih.gov The combination of GC retention data with mass spectrometry provides a high degree of confidence in compound identification. nih.gov

TechniqueColumn TypeDerivatizationKey FindingsReference
Capillary GCCP-Sil-5 CBAcetate-Methyl EstersEpimeric hydroxyl groups at C-6, C-7, and C-12 increased retention indices, with the 7β-hydroxyl group having the most prominent effect. nih.gov
GC-MSShort, polar cyano-columnMethyl Esters, TMS EthersAchieved separation of positional and geometric isomers (C8 to C28) with an analysis time of 17.2 minutes. nih.gov
GC-MSRxi-5msTrimethylsilylation (BSTFA+1% TMCS)A one-step derivatization method allowed for good separation of closely related bile acid isomers. restek.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for bile acid analysis, capable of separating these compounds based on polarity and affinity for the stationary phase. numberanalytics.comtandfonline.com A significant advantage of HPLC is that it often does not require the derivatization necessary for GC. restek.com

Reverse-phase columns, particularly C18, are the most common stationary phases used for separating bile acid methyl esters and related compounds. sigmaaldrich.comresearchgate.net Gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol (B129727), and water, often with additives like formic acid or buffers, is typically employed to resolve complex mixtures. sielc.comnih.govnih.gov The separation of isobaric species—compounds with the same mass, such as chenodeoxycholic acid and its isomers—is a critical challenge that can be overcome with optimized HPLC methods. sigmaaldrich.comresearchgate.net For example, an Ascentis® Express C18 column has been shown to successfully separate fifteen different bile acid species. sigmaaldrich.com Detection is commonly achieved with mass spectrometry, but other detectors like Evaporative Light Scattering Detectors (ELSD) can also be used, especially for unconjugated bile acids that lack strong UV chromophores. lcms.cz

Column TypeMobile Phase ExampleDetectorApplicationReference
Primesep B (Mixed-Mode)Water, Acetonitrile (MeCN), Sulfuric AcidUV (192 nm)Separation of Methyl cholate, Cholic acid, Deoxycholic acid, and Chenodeoxycholic acid. sielc.com
Ascentis® Express C18Methanol/Water (50:50) for reconstitutionMS/MSQuantitation of 15 bile acid species in human plasma, separating isobars. sigmaaldrich.com
InfinityLab Poroshell 120 EC-C18Acetonitrile, Methanol, Water with additivesELSDSeparation of 14 bile acids plus cholesterol. lcms.cz
Cortecs T3 2.7umWater/Acetonitrile/Isopropanol with Ammonium Formate and Formic AcidMS/MSSimultaneous quantification of 15 bile acid species in serum. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of bile acids, often coupled with a chromatographic separation technique. numberanalytics.com Its high sensitivity and specificity make it the gold standard for bile acid analysis in biological samples. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the detection power of MS. numberanalytics.com After derivatization and separation, bile acid methyl esters are ionized, typically by electron impact (EI) or chemical ionization (CI). nih.gov The resulting mass spectra provide fragmentation patterns that act as molecular fingerprints, allowing for confident identification. nih.govresearchgate.net Methane chemical ionization, for example, produces major ions including quasimolecular ions and fragments from the neutral loss of water or methanol, which are useful for distinguishing among different bile acids. nih.gov Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for quantitative analysis by focusing on characteristic ions. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for quantifying bile acids and their conjugates in diverse biological matrices like plasma, urine, and cell lysates. nih.govspringernature.com This technique offers excellent linearity, accuracy, and precision over a wide range of concentrations. nih.govnih.govresearchgate.net Typically, electrospray ionization (ESI) in negative ion mode is used. nih.gov In tandem MS (MS/MS), a precursor ion corresponding to the molecule of interest is selected, fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and is crucial for accurate quantification in complex biological samples. shimadzu.comchromatographyonline.com LC-MS/MS methods have been developed to simultaneously quantify more than a dozen bile acid species in a single, rapid analysis. nih.govnih.gov

Beyond standard quantification, advanced MS techniques provide deeper insights into bile acid metabolism. Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is fundamental to these advanced applications. nih.gov

Precursor Ion Scanning (PIS) is a powerful tool for identifying metabolites that share a common structural feature. In this mode, the mass spectrometer is set to detect all parent ions that fragment to produce a specific, diagnostic product ion. waters.comwaters.com This is particularly useful for screening for a class of related compounds in a biological sample without knowing their exact masses beforehand. waters.comnih.gov For example, if a specific fragmentation pathway is characteristic of the cholanate skeleton of bile acids, a precursor ion scan can selectively detect all potential bile acid metabolites in a sample. waters.comnih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has also been applied to the analysis of bile acids, particularly for analyzing conjugated forms. It can reveal ions corresponding to conjugates with glycine (B1666218), taurine (B1682933), sugars, or sulfates. nih.gov

The fragmentation patterns obtained through techniques like ESI-MS/MS are crucial for distinguishing between different types of chemical bonds. For instance, recent studies have used positive polarity MS/MS fragmentation to differentiate between amide- and ester-bonded bile acid conjugates produced by gut microbiota. Amides showed a characteristic loss of water from the amino acid fragment, while esters exhibited a loss of water plus carbon monoxide, allowing for their definitive identification. biorxiv.org

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, including bile acid methyl esters. It provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com

¹H-NMR and ¹³C-NMR are used to confirm the structure of synthesized bile acid derivatives and to characterize their stereochemistry. mdpi.comresearchgate.net For example, ¹³C-NMR has been used to provide a structural explanation for the different HPLC retention times observed between epimers like chenodeoxycholic acid and ursodeoxycholic acid, as well as their corresponding methyl esters. nih.gov The chemical shifts of specific protons and carbons, such as those on the steroid nucleus (e.g., C3, C7, C12) and the methyl ester group, are highly sensitive to the local chemical environment and stereochemical arrangement. researchgate.net This makes NMR an invaluable tool for unambiguously identifying isomers and confirming the success of chemical modifications during the synthesis of bile acid analogues. mdpi.com

Integration of Metabolomics Approaches in Bile Acid Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool in bile acid research. By providing a comprehensive snapshot of the bile acid pool, metabolomics enables researchers to understand the complex interplay between bile acid metabolism, gut microbiota, and host physiology in both health and disease. nih.goviroatech.com The integration of advanced analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the sensitive and specific quantification of a wide array of bile acid species, including isomers that are difficult to distinguish using other methods. nih.govnih.gov

The chemical derivatization of bile acids, such as the formation of methyl esters like Methyl Isochenodeoxycholic Acid Ester, is a technique historically employed to enhance the volatility and thermal stability of these compounds for analysis by gas chromatography-mass spectrometry (GC-MS). creative-proteomics.com While LC-MS/MS is now more commonly used for comprehensive profiling and can analyze native bile acids without derivatization, the principles of precise separation and detection remain paramount. nih.govspringernature.com The challenge lies in the structural similarity among bile acid isomers, which can have different biological activities. nih.govbiorxiv.org

Metabolomic studies have successfully identified significant alterations in bile acid profiles across various pathological conditions, highlighting their potential as diagnostic and prognostic biomarkers. nih.govmdpi.com For instance, targeted metabolomics has been applied to investigate liver diseases, metabolic disorders, and cancers, revealing distinct bile acid signatures associated with disease progression. researchgate.netfrontiersin.org

Detailed Research Findings from Targeted Metabolomics

Targeted metabolomics allows for the precise quantification of specific bile acids and their conjugates. This approach has been instrumental in linking changes in bile acid concentrations to specific diseases. Although data specifically identifying Isochenodeoxycholic Acid is limited in many studies, the alterations in its common isomer, Chenodeoxycholic Acid (CDCA), and its conjugated forms are frequently reported and serve as a powerful example of the insights gained from metabolomics.

For example, in studies of drug-induced liver injury (DILI), targeted metabolomics revealed that conjugated forms of chenodeoxycholic acid were significantly elevated in patients and could serve as independent risk factors for predicting disease severity. mdpi.comresearchgate.net Similarly, research into hypothyroidism has shown that serum levels of CDCA and its taurine conjugate are markedly increased in hypothyroid states compared to controls, suggesting their role as potential biomarkers for the condition. sciencepublishinggroup.com

The following tables summarize findings from representative metabolomics studies, illustrating how bile acid profiles, particularly focusing on chenodeoxycholic acid and its derivatives, are altered in different disease states.

Table 1: Bile Acid Alterations in Drug-Induced Liver Injury (DILI)

Bile AcidPatient GroupConcentration Change vs. Healthy ControlsSignificance (p-value)Potential Role
Glycochenodeoxycholate (GCDCA)Severe DILISignificantly Increased< 0.05Biomarker for Severity
Taurochenodeoxycholate (TCDCA)Severe DILISignificantly Increased< 0.05Biomarker for Severity
Deoxycholic Acid (DCA)DILI (All severities)Increased< 0.05General Disease Marker
Glycocholic Acid (GCA)DILI (All severities)Increased< 0.05General Disease Marker

Data synthesized from a targeted metabolomics study on DILI patients. mdpi.com

Table 2: Serum Bile Acid Profile Changes in a Hypothyroid Rat Model

Bile AcidGroupFold Change vs. ControlSignificance
Cholic Acid (CA)Thyroidectomized Rats~25-fold IncreaseSignificant
Chenodeoxycholic Acid (CDCA)Thyroidectomized Rats~11-fold IncreaseSignificant
Taurochenodeoxycholic Acid (TCDCA)Thyroidectomized Rats~3-fold IncreaseSignificant

This table summarizes findings from a serum metabolomics study, highlighting potential biomarkers for hypothyroidism. sciencepublishinggroup.com

These studies underscore the power of integrating metabolomics with sensitive analytical techniques to elucidate the role of bile acids in pathophysiology. The ability to accurately profile these molecules, including challenging isomers, provides a foundation for developing novel diagnostic strategies and therapeutic interventions. nih.govnih.gov As methods continue to improve, the comprehensive analysis of the entire bile acid metabolome, including rare species like isochenodeoxycholic acid, will offer even deeper insights into metabolic diseases.

Structure Activity Relationship Sar Studies and Molecular Modeling

Empirical Correlations Between Chemical Structure and Biological Function

Empirical SAR studies involve synthesizing a series of related compounds and evaluating their biological activity to deduce which chemical features are critical for their function. For bile acid derivatives, key modifications include the number, position, and orientation (stereochemistry) of hydroxyl groups, as well as modifications to the side chain, such as the ester moiety. nih.gov

The biological profile of Methyl Isochenodeoxycholic Acid Ester is profoundly influenced by the specific arrangement of its hydroxyl groups and the presence of the methyl ester.

Hydroxyl Group Stereochemistry: Bile acids are facial amphiphiles, possessing a convex, hydrophobic side (β-face) and a concave, hydrophilic side (α-face) where hydroxyl groups are typically located. nih.gov The number, position, and stereochemistry of these hydroxyl groups are critical determinants of the molecule's interaction with biological receptors. nih.govresearchgate.net Altering the position or stereochemistry of a hydroxyl group can significantly change a molecule's hydrogen-bonding capacity and lipophilicity, which in turn affects receptor affinity and metabolic processing. researchgate.net Chirality plays a pivotal role in biological activity, as target binding, metabolism, and distribution are often stereospecific. mdpi.com For bile acids, even minor changes in the orientation of hydroxyl groups can strongly influence the physicochemical characteristics that dictate receptor binding and subsequent signaling. nih.gov The specific stereochemistry of the hydroxyl groups in the "iso-" configuration of this compound distinguishes it from other bile acids like chenodeoxycholic acid, leading to a unique receptor interaction profile.

Ester Moiety: The esterification of the C-24 carboxylic acid group to a methyl ester significantly alters the molecule's physicochemical properties. The primary effect is an increase in lipophilicity, as the polar carboxylic acid is converted to a less polar ester. researchgate.net This modification can enhance the molecule's ability to cross biological membranes. mdpi.com The ester group can also influence how the side chain fits into the binding pocket of a receptor. acs.org SAR studies on other phenolic acid esters have shown that the nature of the ester group can modulate biological effects, establishing a clear relationship between the structure of the ester and its activity. nih.gov Therefore, the methyl ester moiety of this compound is a key structural feature that impacts its absorption, distribution, and affinity for its target receptors. nih.gov

Structural FeatureInfluence on Biological FunctionSupporting Rationale
Hydroxyl Group Stereochemistry Determines receptor binding specificity and affinity.The precise spatial arrangement of hydroxyl groups allows for specific hydrogen bond formation with amino acid residues in receptor binding pockets. Different stereoisomers exhibit varied biological activities. nih.govmdpi.com
Methyl Ester Moiety Increases lipophilicity, affecting membrane permeability and modifying interaction with the receptor side chain binding pocket.Conversion of the terminal carboxylic acid to an ester removes a charged group, enhancing lipid solubility and potentially altering the binding mode compared to the parent acid. researchgate.netmdpi.com

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in drug discovery, allowing for the prediction and analysis of molecular interactions. These methods provide a theoretical framework to understand the SAR data derived from empirical studies.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For this compound, docking simulations can be performed to predict its binding affinity and interaction patterns with known bile acid receptors like the Farnesoid X Receptor (FXR) and TGR5. nih.govbiointerfaceresearch.com This process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating a score that estimates the strength of the interaction. researchgate.net

Virtual screening uses docking-based methods to screen large libraries of compounds against a target receptor to identify potential hits. nih.govmedpharmres.com This approach could be used to compare the binding of this compound with that of other natural and synthetic bile acid derivatives, helping to prioritize compounds for further experimental testing. nih.gov

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. escholarship.org MD simulations generate conformations of a molecular system by applying the Newtonian equations of motion, allowing researchers to observe the behavior of the complex over time. youtube.com For this compound, MD simulations can be used to:

Assess the stability of the docked pose within the receptor's binding site. researchgate.netajchem-a.com

Analyze conformational changes in both the ligand and the receptor upon binding. nih.gov

Identify key interactions, such as persistent hydrogen bonds and hydrophobic contacts, that stabilize the complex. escholarship.org These simulations provide a more realistic representation of the binding event, complementing the findings from molecular docking. nih.gov

QSAR modeling is a computational method that aims to find a statistically relevant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A 3D-QSAR model, for instance, can be developed for a series of isochenodeoxycholic acid derivatives to understand how variations in their 3D properties (e.g., steric and electrostatic fields) affect their potency at a specific receptor. nih.gov Such models can quantitatively predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective molecules. nih.gov

Receptor Interaction Profiles and Binding Site Analysis

The biological effects of this compound are mediated through its interaction with specific receptors. Bile acids are known to be ligands for several receptors, most notably the nuclear receptor FXR and the G-protein coupled receptor TGR5. nih.govnih.govnih.gov The specific interaction profile of a given derivative is determined by its structural features.

Analysis of the binding sites of these receptors reveals key features necessary for ligand recognition. For TGR5, the binding pocket is a large oval-shaped cavity with both hydrophobic and polar residues. researchgate.net Computational and mutagenesis studies have identified specific amino acid residues that are critical for binding bile acids. nih.gov For example, interactions often involve:

Hydrogen bonds: The hydroxyl groups of the bile acid steroid nucleus form hydrogen bonds with polar residues in the binding site, such as Tyrosine or Asparagine. researchgate.net

Hydrophobic interactions: The nonpolar steroid backbone and the methyl groups interact with hydrophobic residues like Phenylalanine and Leucine within the pocket. researchgate.net

The unique stereochemistry of the hydroxyl groups in this compound would dictate a specific pattern of hydrogen bonding within the receptor active site, distinguishing its binding mode from that of other bile acids like chenodeoxycholic or lithocholic acid. nih.gov

Receptor TargetKey Interacting Residues (Example)Likely Interaction with this compound
TGR5 Tyr240, Phe96, Asn93The hydroxyl groups are predicted to form hydrogen bonds with polar residues like Tyrosine, while the steroid core engages in hydrophobic interactions with residues such as Phenylalanine. nih.govresearchgate.net
FXR Arg331, His447, Trp469Similar to TGR5, binding involves a combination of hydrogen bonds from the hydroxyl groups and extensive hydrophobic contacts with the large, pliable binding pocket of the receptor.

Enzymatic and Microbial Transformation Research Specifics

Enzymatic Catalysis of Bile Acid Esterification and Transesterification

The synthesis of bile acid esters, including methyl isochenodeoxycholic acid ester, can be achieved through enzymatic catalysis, a process that offers high selectivity and efficiency under mild reaction conditions. nih.govresearchgate.net Lipases are the primary enzymes utilized in these biocatalytic reactions, successfully catalyzing the esterification of various bile acids such as deoxycholic, chenodeoxycholic, lithocholic, and cholic acids. nih.gov Research has demonstrated that lipase-catalyzed esterification and acetylation can produce monoacetyl, diacetyl, and ester derivatives in excellent yields and with high regioselectivity. nih.gov The effectiveness of these enzymatic reactions is influenced by several parameters, including the source of the enzyme, the ratio of nucleophile to substrate, the ratio of enzyme to substrate, the solvent used, and the temperature. nih.gov

Transesterification, also known as alcoholysis, is another key enzymatic process for modifying bile acids. nih.gov This reaction involves the displacement of an alcohol from an ester by another alcohol, such as methanol (B129727), in a process that can be termed methanolysis. nih.gov Enzyme-mediated transesterification is considered an environmentally friendly method that avoids harsh chemical conditions and simplifies product recovery. nih.govrsc.org Lipases are also the principal biocatalysts in these reactions, capable of converting triglycerides and fatty acids into fatty acid alkyl esters. nih.govgoogle.com The application of these enzymatic methods allows for the specific and controlled synthesis of bile acid esters for research and potential applications in various fields. nih.gov

Microbial Enzyme Systems Involved in Bile Acid Modification

The gut microbiota possesses a vast and diverse enzymatic capacity to modify host-synthesized primary bile acids into a wide array of secondary bile acids. nih.govnih.gov This biotransformation is a critical aspect of the gut-liver axis, influencing host physiology and health. nih.govdigitellinc.com The principal microbial transformations include deconjugation, dehydroxylation, oxidation, and epimerization. asm.orgoup.com

Deconjugation, the initial "gateway" step, is catalyzed by bile salt hydrolases (BSH), which are broadly distributed among gut bacteria, including Firmicutes, Bacteroidetes, and Actinobacteria. frontiersin.orgnih.gov BSH enzymes cleave the glycine (B1666218) or taurine (B1682933) amino acid conjugates from primary bile acids, releasing unconjugated bile acids that can then undergo further modification. nih.govresearchgate.net Subsequent modifications are carried out by other specific enzymes. For instance, 7α-dehydroxylation, which converts primary bile acids like cholic acid and chenodeoxycholic acid into the secondary bile acids deoxycholic acid (DCA) and lithocholic acid (LCA) respectively, is performed by proteins encoded by the bile acid-inducible (bai) gene cluster found in certain Clostridia. nih.govasm.orgyoutube.com Additionally, hydroxysteroid dehydrogenases (HSDHs) are responsible for the oxidation and epimerization of hydroxyl groups on the steroid nucleus, leading to the formation of iso-bile acids and keto-bile acids. asm.orgnih.gov

Key Microbial Enzymes in Bile Acid Modification

Enzyme/SystemFunctionBacterial GeneraResulting Product(s)
Bile Salt Hydrolase (BSH)Deconjugation of taurine/glycine from primary bile acids. frontiersin.orgnih.govBifidobacterium, Enterococcus, Listeria, Lactobacillus, Clostridium asm.orgUnconjugated (free) bile acids
Hydroxysteroid Dehydrogenases (HSDHs)Oxidation and epimerization of hydroxyl groups (e.g., at C3, C7, C12). asm.orgEggerthella, Ruminococcus, Clostridium, Bacteroides, Eubacterium asm.orgnih.govKeto-bile acids, iso-bile acids (e.g., Isochenodeoxycholic acid)
Bile Acid-Inducible (bai) Operon7α-dehydroxylation of primary bile acids. nih.govClostridium asm.orgSecondary bile acids (Deoxycholic acid, Lithocholic acid)

Beyond the well-characterized modifications of deconjugation and dehydroxylation, gut bacteria are also capable of esterifying bile acids. nih.gov This process involves the covalent linkage of molecules such as alcohols or fatty acids to the bile acid structure. nih.gov Research has shown that bacteria in the gastrointestinal tract can esterify bile acids with alcohols, short-chain fatty acids (SCFAs), and long-chain fatty acids. nih.gov

Specifically, the formation of methyl esters of deoxycholic acid by human fecal isolates has been reported. nih.gov While the precise enzymatic mechanism is not fully elucidated, it has been hypothesized that this reaction depends on a C1-transfer (from a methyl or methoxyl group donor) to the C-24 carboxyl group of the bile acid, rather than utilizing methanol directly as a substrate. nih.gov Furthermore, studies have identified the generation of bile acid fatty acid esters where fatty acids (such as C16 and C18) and SCFAs like acetate (B1210297) are linked to the C-3 position of iso-deoxycholic acid (isoDCA) and iso-lithocholic acid (isoLCA). nih.gov This provides a direct microbial mechanism for the formation of esters from iso-bile acids, including isochenodeoxycholic acid. Bacterial esterification of bile acids is often presumed to be a detoxification strategy, reducing the concentration of hydrophobic and potentially toxic secondary bile acids and fatty acids in the local gut environment by precipitating them as esters. nih.gov

Bile acids and their microbially-modified derivatives, including esters, are crucial signaling molecules that mediate the complex communication between the gut microbiome and the host. nih.govpsu.edu These compounds can act as ligands for a variety of host nuclear and membrane receptors, such as the farnesoid X receptor (FXR), pregnane (B1235032) X receptor (PXR), and the vitamin D receptor (VDR), thereby regulating host gene expression. nih.govnih.govmdpi.com

The structural modifications performed by the gut microbiota, including esterification, significantly alter the chemical properties of bile acids, which in turn changes their signaling potential and ability to interact with these host receptors. nih.gov For example, evidence suggests that microbially conjugated bile acids can signal through PXR and FXR, and it is plausible that bile acid esters exert similar regulatory functions. nih.gov This signaling network profoundly influences host physiology, including the regulation of lipid and glucose metabolism, immune system homeostasis, and the integrity of the intestinal barrier. asm.orgresearchgate.net The generation of bile acid esters like this compound represents a specific chemical vocabulary used by the microbiome to interact with and modulate host biological pathways. psu.edu Alterations in the microbial community structure can, therefore, lead to a changed profile of bile acid esters and other derivatives, potentially impacting host health and disease states. nih.govnih.gov

Types of Microbial Bile Acid Modifications and Their Significance

Modification TypeDescriptionSignificance in Host-Microbe Interaction
DeconjugationRemoval of glycine or taurine from primary bile acids. nih.gov"Gateway" reaction enabling all subsequent microbial modifications. frontiersin.org
DehydroxylationRemoval of hydroxyl groups, primarily at the C-7 position. oup.comCreates potent signaling secondary bile acids (DCA, LCA) that strongly activate host receptors like FXR and TGR5. creative-proteomics.com
EpimerizationChanges the stereochemistry of hydroxyl groups (e.g., 7α to 7β). asm.orgProduces less toxic bile acids (e.g., UDCA) and diversifies the signaling pool. nih.gov
EsterificationAddition of an alcohol or fatty acid to the bile acid structure. nih.govCreates novel derivatives like this compound; presumed detoxification mechanism for microbes; alters signaling properties. nih.gov

Scientific Literature Review Reveals No Data on the Receptor Interactions and Intracellular Signaling Mechanisms of this compound

Following a comprehensive and thorough search of publicly available scientific literature and research databases, no specific information was found regarding the receptor interactions and intracellular signaling mechanisms of the chemical compound This compound .

The investigation was structured to find data pertaining to the following specific areas as requested:

Receptor Interactions and Intracellular Signaling Mechanisms

Receptor-Receptor Interactions and Signaling Crosstalk Research

Despite utilizing targeted search queries combining the compound name with relevant keywords such as "Farnesoid X Receptor," "FXR," "Apical Sodium-Dependent Bile Acid Transporter," "ASBT," "off-target binding," and "receptor crosstalk," the searches did not yield any peer-reviewed articles, clinical studies, or database entries that have characterized the biological activity of this specific esterified bile acid derivative.

The available literature extensively covers the parent compounds, such as Chenodeoxycholic Acid (CDCA), and various other synthetic and natural bile acid derivatives, detailing their interactions with nuclear receptors like FXR and transporters like ASBT. However, the unique "iso" configuration and the "methyl ester" modification of the requested compound appear to place it outside the scope of currently published research in this area.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements. Any attempt to do so would involve speculation or extrapolation from related but distinct compounds, which would not meet the standards of scientific accuracy and would be contrary to the instructions to focus solely on the specified compound.

This lack of available data suggests that Methyl Isochenodeoxycholic Acid Ester may be a novel or less-studied compound for which the biological and pharmacological properties have not yet been determined or published in the public domain.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Functions and Therapeutic Targets

Currently, detailed studies elucidating the specific biological functions and therapeutic targets of Methyl Isochenodeoxycholic Acid Ester are not extensively available in published literature. Future research should be directed towards characterizing its unique interactions within biological systems. As a methyl ester derivative of an isomer of chenodeoxycholic acid, its increased lipophilicity may alter its pharmacokinetic profile and interaction with cellular receptors compared to its parent compound.

Key research questions would involve determining if this compound acts as an agonist or antagonist for known bile acid receptors such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5). Investigating its influence on metabolic pathways, including glucose, lipid, and energy metabolism, would be a critical step. nih.gov Furthermore, exploring potential anti-inflammatory, anti-proliferative, or other novel bioactivities could unveil new therapeutic applications. mdpi.comdovepress.comnih.gov

Advanced Methodologies for Comprehensive Bile Acid Metabolome Analysis

A thorough understanding of this compound's role in biology necessitates advanced analytical techniques capable of accurately identifying and quantifying it within complex biological matrices. The analysis of the bile acid metabolome is challenging due to the structural similarity and wide range of concentrations of different bile acid species.

Modern analytical platforms are essential for this purpose. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique, offering high sensitivity and specificity for the detailed profiling of bile acids and their derivatives. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for analyzing fatty acid methyl esters (FAMEs), which shares methodological principles relevant to the analysis of bile acid methyl esters. nih.govlabtorg.kz

Effective analysis begins with robust sample preparation to isolate bile acids from complex samples like serum, plasma, liver tissue, or feces. Common techniques include:

Protein Precipitation: Used for serum and plasma to remove interfering proteins.

Liquid-Liquid Extraction (LLE): Effective for more complex matrices like liver and fecal samples.

Solid-Phase Extraction (SPE): A versatile method for purifying and concentrating bile acids from various biological fluids.

The table below summarizes key analytical techniques applicable to the study of this compound.

Analytical TechniquePrincipleKey Advantages for Bile Acid Analysis
HPLC-MS/MS Separates compounds based on polarity, followed by mass-to-charge ratio detection for identification and quantification.High sensitivity and specificity; capable of differentiating isomers and analyzing conjugated forms.
GC-MS Separates volatile or derivatized compounds based on boiling point, followed by mass spectrometry.Excellent for structural elucidation of unconjugated bile acids and their esters after derivatization. nih.gov
UHPLC A variant of HPLC using smaller particle columns for separation.Provides higher resolution and faster analysis times compared to conventional HPLC.

Understanding the Role of this compound in Disease Pathogenesis Research

The specific role of this compound in the pathogenesis of diseases has not yet been established. However, the known involvement of other bile acids and their metabolites in various pathological conditions suggests that this compound could be a fruitful area of investigation. For instance, alterations in bile acid profiles are linked to metabolic syndrome, a condition characterized by obesity, insulin (B600854) resistance, and dyslipidemia. nih.govnih.govmdpi.com Research into methyl-consuming compounds and their impact on metabolic health indicates that methylation status can play a significant role in disease development. nih.gov

Future research should aim to quantify levels of this compound in disease states, such as non-alcoholic fatty liver disease (NAFLD), cholestatic liver diseases, gastrointestinal cancers, and metabolic disorders. mdpi.comnih.gov Investigating its effect on cellular processes implicated in these diseases, such as inflammation, apoptosis, and fibrosis, could clarify its potential as a biomarker or therapeutic target. dovepress.com Studies in animal models would be crucial to establish a causal link between this specific bile acid ester and disease progression.

Design and Synthesis of Next-Generation Bile Acid Analogues for Preclinical Exploration

The chemical scaffold of bile acids is a valuable starting point for the design and synthesis of novel therapeutic agents. icepharma.com By modifying the structure of compounds like chenodeoxycholic acid and its isomers, medicinal chemists can create analogues with improved efficacy, selectivity for specific receptors, and better pharmacokinetic properties.

The synthesis of next-generation analogues inspired by this compound could involve several strategies:

Modification of the Steroid Nucleus: Introducing different functional groups (e.g., alkyl groups) at various positions on the steroid rings can significantly alter biological activity. For example, the preparation of 7-alkylated chenodeoxycholic acids has been shown to be a viable synthetic route. nih.govnih.gov

Alteration of the Side Chain: Modifying the length, flexibility, or functional groups of the side chain can influence receptor binding and metabolic stability.

Stereochemical Modifications: The stereoselective synthesis of isomers can lead to compounds with unique biological profiles. icepharma.com

These synthetic efforts aim to generate a library of novel compounds for preclinical screening. High-throughput screening assays can then be used to identify lead candidates with desirable activity for further development as potential treatments for metabolic, inflammatory, or proliferative diseases. mdpi.com

Q & A

Q. How can computational modeling enhance the understanding of this compound’s physicochemical properties?

  • Methodological Answer : Employ density functional theory (DFT) to predict solubility, logP, and pKa values. Molecular dynamics simulations can model interactions with lipid bilayers or proteins. Validate predictions with experimental data (e.g., partition coefficient measurements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.